molecular formula C21H14FN3OS B2932982 N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 391227-25-1

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2932982
CAS RN: 391227-25-1
M. Wt: 375.42
InChI Key: WPJYGEBWBAOXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a fluorophenyl group, a thiadiazol group, and a biphenyl group linked by amide bonds . Fluorinated compounds are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via multi-step reactions. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits potential as an antimicrobial agent. Fluorinated compounds like this one have been studied for their ability to inhibit the growth of various bacteria and fungi due to their stability and the ability to increase the binding affinity of the protein–ligand complex . This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anti-Tuberculosis

Similar compounds have shown efficacy against tuberculosis-causing bacteria . The presence of the fluorophenyl group may enhance the compound’s ability to interact with the bacterial enzymes and inhibit their function, which is crucial for the survival of the bacteria.

Anti-Inflammatory Properties

Compounds with a similar structure have been reported to possess anti-inflammatory properties . This could be due to the inhibition of certain pathways involved in the inflammatory process. Research into this application could lead to the development of new anti-inflammatory medications.

Antioxidant Properties

The antioxidant potential of such compounds is also noteworthy. They can act as free radical scavengers, protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-Tumor Activity

Molecular docking studies have suggested that compounds like “N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” could bind to receptors such as the human estrogen alpha receptor (ERα), which is involved in the development of certain types of breast cancer . This indicates potential use in anti-tumor therapies.

Analgesic Effects

Research has indicated that fluorinated compounds can have analgesic effects, providing pain relief by possibly interacting with neurological pathways or receptors involved in pain perception .

Mechanism of Action

Target of Action

A similar compound, a fluorinated pyrazole, was found to have a high binding affinity to thehuman estrogen alpha receptor (ERα) . This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers.

Mode of Action

Based on the similarity to the fluorinated pyrazole, it can be hypothesized that this compound may interact with its target receptor (such as erα) and modulate its activity . This interaction could lead to changes in gene expression and cellular function.

Biochemical Pathways

The interaction with erα suggests that it may influence pathways related togene expression and cellular growth

Result of Action

Based on its potential interaction with erα, it could influence cellular growth and gene expression . This could potentially have therapeutic implications, particularly in diseases such as cancer where the regulation of cellular growth is disrupted.

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3OS/c22-18-12-10-17(11-13-18)20-24-25-21(27-20)23-19(26)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJYGEBWBAOXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.